REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([Li])CCC.[CH3:12][Si:13](Cl)([CH3:15])[CH3:14]>CCOCC.CCCCCC>[CH3:12][Si:13]([CH3:15])([CH3:14])[C:2]1[S:3][CH:4]=[CH:5][N:6]=1
|
Name
|
|
Quantity
|
8.28 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CN1
|
Name
|
|
Quantity
|
21.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -78° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This mixture was stirred at -78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to -30° C. over 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
0° C. over 1/2 hour
|
Duration
|
0.5 h
|
Type
|
WAIT
|
Details
|
kept at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 50 ml of 50% saturated sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
diluted with 50 ml of ether
|
Type
|
WASH
|
Details
|
The ether solution was washed with 50 ml of brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=1SC=CN1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.81 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |